molecular formula C12H19N3O2S B13878441 4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline

4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline

Cat. No.: B13878441
M. Wt: 269.37 g/mol
InChI Key: ZDXRZGWCKKHBFO-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline is an organic compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring substituted with a sulfonylmethyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline is unique due to the presence of both the sulfonylmethyl group and the aniline moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3

InChI Key

ZDXRZGWCKKHBFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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